molecular formula C22H21N7O B6532583 2-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920218-68-4

2-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6532583
CAS No.: 920218-68-4
M. Wt: 399.4 g/mol
InChI Key: LQUHGEZBDRIUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a phenyl-acetyl substituent. The triazolo-pyrimidine moiety is a pharmacophoric motif frequently exploited in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes like kinases or phosphodiesterases . The piperazine group enhances solubility and provides conformational flexibility, while the phenyl-acetyl substituent may modulate lipophilicity and target binding . Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being critical for confirming atomic arrangements .

Properties

IUPAC Name

2-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c30-19(15-17-7-3-1-4-8-17)27-11-13-28(14-12-27)21-20-22(24-16-23-21)29(26-25-20)18-9-5-2-6-10-18/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUHGEZBDRIUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The triazolo-pyrimidine core distinguishes this compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compound 2 in ), which lack the triazole ring. For instance, isomerization studies of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compounds 6–9) reveal that ring geometry significantly impacts stability and reactivity, suggesting that the triazolo[4,5-d]pyrimidine in the target compound may confer superior metabolic resistance .

Piperazine Substitutions

The piperazine linker in the target compound is unsubstituted, unlike derivatives in and , which feature methyl, ethyl, or hydroxyethyl groups on the piperazine nitrogen. For example:

  • 7-(4-Methylpiperazin-1-yl) analogs (): Increased basicity from the methyl group may enhance solubility in acidic environments, but could reduce blood-brain barrier penetration compared to the target compound’s unsubstituted piperazine.

Aryl and Acetyl Modifications

The phenyl-acetyl group in the target compound contrasts with the pyrazolo[1,5-a]pyrazin-2-yl or imidazo[1,2-a]pyridin-6-yl substituents seen in . These bulkier aromatic systems (e.g., 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl) ) may enhance π-π stacking but reduce solubility compared to the simpler phenyl group in the target molecule .

Data Table: Key Structural and Hypothetical Properties

Compound Class Core Structure Piperazine Substitution Aryl/Acetyl Group Molecular Weight (Da) Predicted logP<sup>*</sup>
Target Compound Triazolo[4,5-d]pyrimidine None Phenyl-acetyl ~434 ~3.2
Pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine N/A Hydrazine/p-Tolyl ~268 ~1.8
7-(4-Methylpiperazin-1-yl) analog () Pyrido[1,2-a]pyrimidin-4-one 4-Methyl Pyrazolo[1,5-a]pyrazin-2-yl ~452 ~2.9
7-[4-(2-Hydroxyethyl)piperazin-1-yl] analog () Pyrido[1,2-a]pyrimidin-4-one 4-(2-Hydroxyethyl) Imidazo[1,2-a]pyridin-6-yl ~482 ~2.5

<sup>*</sup>logP values estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for triazolo-pyrimidines described in , involving cyclocondensation of amidines with aldehydes, followed by piperazine coupling. However, regioselective triazole formation may require stringent conditions to avoid isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.